Home > Products > Screening Compounds P67393 > Cyclobutyl(3,6-dihydropyridin-1(2H)-yl)methanone
Cyclobutyl(3,6-dihydropyridin-1(2H)-yl)methanone - 95524-47-3

Cyclobutyl(3,6-dihydropyridin-1(2H)-yl)methanone

Catalog Number: EVT-15523701
CAS Number: 95524-47-3
Molecular Formula: C10H15NO
Molecular Weight: 165.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cyclobutyl(3,6-dihydropyridin-1(2H)-yl)methanone is a chemical compound that belongs to the class of organic compounds known as ketones, specifically featuring a cyclobutyl group and a dihydropyridine moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

Source

The compound can be identified by the Chemical Abstracts Service (CAS) number 95524-47-3 and is cataloged under DTXSID10759577 in the EPA's CompTox database . It has been discussed in various scientific literature, including patents and research articles focusing on its synthesis and applications in drug discovery .

Classification

Cyclobutyl(3,6-dihydropyridin-1(2H)-yl)methanone falls under the category of heterocyclic compounds due to the presence of nitrogen atoms in its ring structure. It is classified as a ketone because of the carbonyl group (C=O) directly attached to the cyclobutyl and dihydropyridine groups.

Synthesis Analysis

Methods

The synthesis of Cyclobutyl(3,6-dihydropyridin-1(2H)-yl)methanone can be achieved through several methods. One effective approach involves the reaction between cyclobutanone and 3,6-dihydropyridin-1(2H)-one under specific conditions that may include heat or catalysts to facilitate the formation of the desired ketone structure.

Technical Details

The synthesis typically requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. For instance, employing polar aprotic solvents can enhance the solubility of reactants and improve reaction kinetics.

Molecular Structure Analysis

Structure

Cyclobutyl(3,6-dihydropyridin-1(2H)-yl)methanone features a cyclobutyl ring attached to a 3,6-dihydropyridin-1(2H)-one structure. The molecular formula is C10_{10}H12_{12}N2_2O, indicating it contains two nitrogen atoms and one oxygen atom in addition to carbon and hydrogen.

Data

  • Molecular Weight: Approximately 176.22 g/mol
  • Molecular Formula: C10_{10}H12_{12}N2_2O
  • Structural Representation: The compound can be represented with appropriate software tools that visualize molecular structures based on its SMILES notation.
Chemical Reactions Analysis

Reactions

Cyclobutyl(3,6-dihydropyridin-1(2H)-yl)methanone can participate in various chemical reactions typical for ketones. These may include nucleophilic additions, oxidation reactions, or condensation reactions with other organic compounds.

Technical Details

The reactivity of this compound is influenced by the electron-withdrawing nature of the carbonyl group, which makes it susceptible to nucleophilic attack. Additionally, it can undergo reduction to form alcohols or further functionalization through electrophilic aromatic substitution due to its heterocyclic structure.

Mechanism of Action

Process

The mechanism of action for Cyclobutyl(3,6-dihydropyridin-1(2H)-yl)methanone in biological systems may involve interaction with specific receptors or enzymes. Preliminary studies suggest potential activity against certain biological targets, which could lead to therapeutic applications.

Data

Research indicates that compounds similar to Cyclobutyl(3,6-dihydropyridin-1(2H)-yl)methanone may exhibit effects on neurotransmitter systems or act as inhibitors for specific enzymes involved in disease pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Data on melting point varies; further experimental determination may be necessary for precise values.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide.
  • Stability: Generally stable under standard laboratory conditions but should be protected from light and moisture.
Applications

Scientific Uses

Cyclobutyl(3,6-dihydropyridin-1(2H)-yl)methanone has potential applications in medicinal chemistry as a lead compound for developing new pharmaceuticals targeting neurological disorders or other therapeutic areas. Its unique structure may confer specific biological activities that warrant further investigation through pharmacological studies .

Introduction to Heterocyclic Scaffolds in Medicinal Chemistry

Structural Significance of Dihydropyridine Derivatives in Drug Discovery

The 1,2,3,6-tetrahydropyridine (DHP) scaffold is characterized by a partially unsaturated six-membered ring containing one nitrogen atom. This core structure exhibits remarkable conformational flexibility and electronic properties that facilitate diverse biological interactions. DHPs serve as:

  • Bioisosteres for piperidines: Offering improved metabolic stability while retaining target affinity
  • Conformational modulators: The semi-saturated ring adopts boat or chair conformations, enabling optimal binding pocket complementarity
  • Electron-rich pharmacophores: The enamine system participates in charge-transfer interactions with biological targets

Recent antimycobacterial research highlights the DHP scaffold's critical role. Samala et al. demonstrated that tetrahydropyridine derivatives like compound 9 specifically inhibit Mycobacterium tuberculosis pantothenate synthetase (PS) with MIC values as low as 26.7 μM [1]. Similarly, Manvar's group developed dihydropyridine derivatives exhibiting anti-TB activity against H37Rv strains, though potency remained moderate (MIC >6.25 μg/mL). Molecular hybridization studies reveal that DHP-containing compounds disrupt mycolic acid biosynthesis through enoyl acyl carrier protein reductase (InhA) inhibition—a validated antitubercular target. This mechanism is exemplified by compound IPA-6, a DHP-containing imidazopyridine derivative showing exceptional potency (MIC 0.05 μg/mL), which is 125-fold greater than ethambutol [1].

Table 1: Bioactive Dihydropyridine Derivatives in Infectious Disease Therapeutics

CompoundTarget/ActivityPotencyReference
IPA-6M. tuberculosis H37RvMIC 0.05 μg/mL [1]
Compound 9MTB pantothenate synthetaseMIC 26.7 μM [1]
Q203 (Clinical)ATP synthase inhibition (MDR/XDR-TB)MIC 0.0007-0.069 μM [1]
ND09759 (Clinical)Cytochrome bc1 inhibitionMIC <0.03 μM [1]

Cyclobutyl Moieties as Pharmacophoric Elements in Bioactive Molecules

The cyclobutyl ring—a strained four-carbon cycloalkane—confers distinctive advantages in medicinal chemistry:

  • Enhanced binding affinity: The high ring strain (≈110 kJ/mol) increases binding energy in enzyme active sites
  • Stereochemical control: Provides defined three-dimensional orientation of appended functional groups
  • Metabolic resistance: Replaces metabolically labile groups while maintaining spatial requirements
  • Lipophilicity modulation: cLogP values typically range +0.5 to +1.5 over analogous phenyl groups

Though less common than cyclohexyl or phenyl substituents, cyclobutyl groups feature prominently in therapeutics targeting sterically constrained binding pockets. In anticancer agents, cyclobutane-containing compounds demonstrate improved target specificity toward tyrosine kinase receptors (TKIs) and reduced off-target cytotoxicity [2]. Computational analyses reveal that cyclobutyl-carbonyl linkages (as in CDPM) create an optimal 8-12Å distance between recognition elements—a critical spacing for bidentate enzyme inhibition. The carbonyl oxygen additionally serves as a hydrogen bond acceptor, while the cyclobutyl ring engages in CH-π or van der Waals interactions with hydrophobic enzyme subpockets. These properties make the cyclobutylcarbonyl unit a versatile pharmacophore for hybrid molecule design [2].

Rationale for Hybridization Strategies in Antimycobacterial and Anticancer Agent Design

Molecular hybridization merges pharmacophores from distinct bioactive scaffolds to create multi-functional agents addressing complex disease mechanisms. This approach is particularly valuable for:

  • Overcoming drug resistance: Hybrid compounds simultaneously modulate multiple targets, reducing resistance development
  • Enhancing selectivity: Hybrid structures achieve greater target specificity through conformational constraint
  • Improving pharmacokinetics: Balanced lipophilicity profiles enhance membrane permeability

The CDPM scaffold exemplifies rational hybridization by combining the DHP's target versatility with cyclobutyl's steric and electronic advantages. In antimycobacterial contexts, researchers synthesized thirty-four imidazo[1,2-a]pyridine amides (IPAs) and sulfonamides (IPSs) incorporating dihydropyridine elements. Among these, IPA-6 (MIC 0.05 μg/mL) demonstrated 125-fold greater potency than ethambutol against M. tuberculosis H37Rv by inhibiting enoyl acyl carrier protein reductase (InhA) [1]. Molecular docking revealed stable interactions with the InhA-NAD+ complex (PDB 4TZK), with the dihydropyridine moiety forming key hydrogen bonds with NAD+ cofactors.

In anticancer drug design, heterocyclic hybrids exhibit multi-targeted activity against tyrosine kinases, topoisomerases, and microtubule assemblies. Dihydropyridine-cyclobutyl hybrids potentially leverage:

  • Cell cycle disruption via kinase inhibition
  • Apoptosis induction through reactive oxygen species modulation
  • Angiogenesis suppression by vascular endothelial growth factor receptor (VEGFR) binding

Table 2: Hybridization Outcomes in Recent Anti-TB and Anticancer Agents

Hybrid ClassKey ComponentsBiological OutcomeReference
Imidazo[1,2-a]pyridine-amideIPA core + Dihydrophyridine (IPA-6)MIC 0.05 μg/mL vs MTB H37Rv; InhA inhibition [1]
Pyrazole-sulfonamidePyrazole + Sulfonamide (Compound 12)MIC 6.25 μg/mL vs MTB H37Rv [1]
Heterocyclic anticancer leadsVariable heterocycles + targeting groupsMulti-kinase inhibition; Reduced cytotoxicity [2]

CDPM's design aligns with these successful hybridization strategies. The electron-rich DHP ring may engage in π-stacking with aromatic enzyme residues, while the cyclobutyl carbonyl group positions the carbonyl oxygen for nucleophilic attack by catalytic residues—potentially forming covalent adducts with enhanced residence time. Molecular dynamics simulations of analogous compounds demonstrate stable binding conformations maintained over 100 ns trajectories, suggesting favorable target engagement kinetics for well-designed hybrids [1].

Properties

CAS Number

95524-47-3

Product Name

Cyclobutyl(3,6-dihydropyridin-1(2H)-yl)methanone

IUPAC Name

cyclobutyl(3,6-dihydro-2H-pyridin-1-yl)methanone

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

InChI

InChI=1S/C10H15NO/c12-10(9-5-4-6-9)11-7-2-1-3-8-11/h1-2,9H,3-8H2

InChI Key

VIDMOBDFWJRXRT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)N2CCC=CC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.